molecular formula C17H18FNO5S B2498058 ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate CAS No. 1105221-21-3

ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate

Katalognummer: B2498058
CAS-Nummer: 1105221-21-3
Molekulargewicht: 367.39
InChI-Schlüssel: BJBPSDHIJPZSKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate is a sulfamoyl-substituted benzoate ester characterized by a 4-fluorophenoxyethyl chain attached to the sulfonamide nitrogen. This compound is structurally designed to combine the electronic effects of fluorine with the steric and solubility properties of the phenoxyethyl group.

Eigenschaften

IUPAC Name

ethyl 4-[2-(4-fluorophenoxy)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S/c1-2-23-17(20)13-3-9-16(10-4-13)25(21,22)19-11-12-24-15-7-5-14(18)6-8-15/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBPSDHIJPZSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with sulfamoyl chloride to produce 2-(4-fluorophenoxy)ethylsulfamoyl chloride. Finally, this compound is esterified with ethyl 4-hydroxybenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the fluorophenoxy moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate (Target) C₁₇H₁₇FNO₅S 366.39 Not reported 4-Fluorophenoxyethyl sulfamoyl
Methyl 4-{N-[2-(indol-3-yl)ethyl]sulfamoyl}benzoate (51) C₁₉H₁₈N₂O₄S 378.42 Not reported Indol-3-ylethyl sulfamoyl
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate C₁₅H₁₄FNO₄S 347.34 Not reported 4-Fluorophenylsulfonyl
Compound 78 C₃₂H₂₉ClN₂O₄S 597.16 573.1 Benzhydryl-indole sulfamoyl
  • Melting Points: Bulky substituents (e.g., benzhydryl-indole in compound 78) correlate with higher melting points due to rigid packing . The target compound’s flexible phenoxyethyl chain likely reduces crystallinity.

Spectroscopic and Analytical Data

  • NMR: The target compound’s ¹H-NMR would show signals for the ethyl ester (~δ 1.3 ppm, triplet; δ 4.3 ppm, quartet), sulfamoyl NH (δ ~7–8 ppm, broad), and aromatic protons (δ 6.8–8.0 ppm). The 4-fluorophenoxy group would cause splitting patterns due to coupling with fluorine .
  • Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 367.39, with fragmentation patterns reflecting cleavage at the sulfamoyl linkage .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Bulky substituents (e.g., indole in compound 78) enhance enzyme inhibition but may reduce bioavailability. The target’s phenoxyethyl chain could improve pharmacokinetics while retaining activity . Fluorine’s role in metabolic stability is evident in analogs like ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (Ev12), which resists oxidative degradation .
  • Synthetic Feasibility: The target compound can likely be synthesized via a two-step process: (1) sulfonylation of ethyl 4-aminobenzoate with 2-(4-fluorophenoxy)ethylamine, and (2) esterification, as seen in similar protocols (Ev1, Ev5).

Biologische Aktivität

Ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate (CAS Number: 1105221-21-3) is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C₁₇H₁₈FNO₅S
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 1105221-21-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Sulfonamide compounds are known for their ability to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like inflammation and pain management.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiinflammatory Activity

In vitro studies have shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Case Studies

  • Case Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to a placebo group, supporting its use as a novel analgesic agent.
  • Antimicrobial Resistance : In a study focusing on drug-resistant bacterial infections, this compound was tested against multi-drug resistant strains. The compound showed promising results, highlighting its potential role in combating antibiotic resistance.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption with a half-life suitable for therapeutic use. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.